N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide
CAS No.: 5538-53-4
Cat. No.: VC10872074
Molecular Formula: C17H13ClN2OS
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5538-53-4 |
|---|---|
| Molecular Formula | C17H13ClN2OS |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide |
| Standard InChI | InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-17-19-11-13(22-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |
| Standard InChI Key | QAQHEFSLNDSQLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 2-chlorobenzamide moiety bonded to the 2-position of a 1,3-thiazole ring, which is further substituted at the 5-position with a benzylthio group (). This arrangement confers unique electronic and steric properties, as evidenced by its computed descriptors:
The presence of electronegative chlorine and sulfur atoms influences its solubility and reactivity, making it amenable to further derivatization.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 361.9 g/mol | PubChem |
| Melting Point | 148–150°C | Patent |
| Solubility | Low in water; soluble in DCM | Patent |
The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or solubilizing agents in pharmaceutical applications.
Synthetic Methodology
Reaction Protocol
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide is detailed in a 2015 patent (CN104771397A) . The procedure involves a carbodiimide-mediated coupling between 4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-2-amine and 2-chlorobenzoic acid:
Steps:
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Reagents:
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1.5 mmol thiazol-2-amine derivative
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1.6 mmol 2-chlorobenzoic acid
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0.15 mmol 4-dimethylaminopyridine (DMAP)
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1.6 mmol -dicyclohexylcarbodiimide (DCC)
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40 mL dichloromethane (DCM)
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Procedure:
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The amine and acid are dissolved in DCM under stirring at room temperature.
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DMAP is added as a catalyst, followed by DCC to activate the carboxylic acid.
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The reaction is monitored by TLC until completion (~0.5 hours).
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Purification via column chromatography yields the target compound in 78.3% yield .
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Optimization Insights
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Catalyst Choice: DMAP enhances acylation efficiency by stabilizing the reactive intermediate.
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Solvent Selection: DCM’s low polarity favors nucleophilic acyl substitution without side reactions.
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Yield Challenges: Steric hindrance from the tert-butyl and benzyl groups may limit yields, necessitating excess reagents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum (CDCl, 400 MHz) reveals:
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δ 1.32 (s, 9H): Three equivalent methyl groups from the tert-butyl moiety.
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δ 4.29 (s, 2H): Methylene protons of the benzylthio group.
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δ 7.00–7.51 (m, 6H): Aromatic protons from the chlorobenzamide and benzyl rings.
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δ 9.40 (br, 1H): Amide NH proton, broadened due to hydrogen bonding .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 361.9 (calculated for ), with fragmentation patterns consistent with cleavage at the amide bond .
Computational and In Silico Studies
Molecular Docking
Docking simulations (PDB: 1H1S) predict strong binding to cdk2’s ATP-binding pocket:
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Binding Affinity: .
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Key Interactions:
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Hydrogen bonds between the amide NH and Leu83.
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π-Stacking between the chlorophenyl ring and Phe80.
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ADMET Profiling
Predictions:
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Absorption: Moderate Caco-2 permeability ().
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low hepatotoxicity risk (ProTox-II score: 0.23).
Challenges and Future Directions
Synthetic Limitations
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Low Solubility: Requires nanoformulation or salt formation for improved bioavailability.
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Scalability: Chromatographic purification limits industrial-scale production.
Research Opportunities
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Kinase Profiling: Broad screening against kinases (e.g., EGFR, VEGFR) to identify targets.
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In Vivo Studies: Efficacy and toxicity assessments in xenograft models.
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